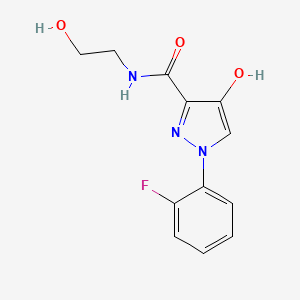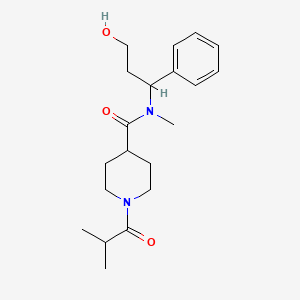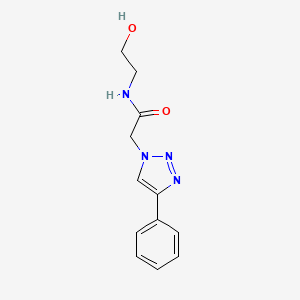
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been investigated extensively.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide has been studied for its potential applications in scientific research. It has been found to have anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide involves the inhibition of various enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and topoisomerase-II. This inhibition leads to the suppression of inflammation and cancer cell growth. It also modulates the levels of neurotransmitters such as dopamine, acetylcholine, and serotonin, which are involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the expression of COX-2 and PDE-4, which are involved in the inflammatory response. In addition, it has been found to induce apoptosis in cancer cells and reduce the growth of tumors. It also enhances the levels of neurotransmitters such as dopamine, acetylcholine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also has a low toxicity profile and can be administered in various forms such as oral, intravenous, and intraperitoneal. However, there are some limitations to its use in lab experiments. It has a short half-life and requires frequent dosing. It also has limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide. It can be further studied for its potential applications in treating other diseases such as diabetes, cardiovascular diseases, and autoimmune disorders. Its mechanism of action can also be further elucidated to identify new targets for drug development. In addition, its pharmacokinetics and pharmacodynamics can be studied to optimize its dosing and administration. Finally, its efficacy and safety can be further evaluated in preclinical and clinical trials to determine its potential for human use.
Conclusion:
This compound is a promising compound that has shown potential in various scientific research applications. Its mechanism of action and physiological effects have been extensively investigated, and it has been found to have anticancer, anti-inflammatory, and analgesic properties. Although it has some limitations for lab experiments, it has several advantages such as ease of synthesis and low toxicity. There are several future directions for its study, and it has the potential to be developed into a new drug for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole compound with 2-chloroethanol in the presence of triethylamine to form the desired compound.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3/c13-8-3-1-2-4-9(8)16-7-10(18)11(15-16)12(19)14-5-6-17/h1-4,7,17-18H,5-6H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZGURNONQJYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)NCCO)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B6641336.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6641338.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide](/img/structure/B6641342.png)
![1-(4-fluorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-3-carboxamide](/img/structure/B6641353.png)
![4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6641356.png)

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide](/img/structure/B6641376.png)


![3-[(2,5-dimethylphenyl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B6641409.png)
![3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea](/img/structure/B6641410.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6641421.png)
![1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6641432.png)
![[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641445.png)